Hydrogen Bonding: Dithione vs. Monothione
1,2,4,5-Tetrazinane-3,6-dithione possesses 4 hydrogen bond donors (N–H) and 4 hydrogen bond acceptors (C=S), yielding a total of 8 H-bonding interaction sites. In contrast, the monothione analog 1,2,4,5-tetrazinane-3-thione (CAS 89093-71-0) provides only 4 H-bond donors and 3 H-bond acceptors, for a total of 7 sites [1][2]. The additional thione acceptor confers a 33% increase in H-bond acceptor count, with zero rotatable bonds in both scaffolds ensuring a rigid presentation of these recognition elements [1].
| Evidence Dimension | H-Bond Donor and Acceptor Count |
|---|---|
| Target Compound Data | 4 H-bond donors, 4 H-bond acceptors (total 8 H-bonding sites); 0 rotatable bonds |
| Comparator Or Baseline | 1,2,4,5-Tetrazinane-3-thione: 4 H-bond donors, 3 H-bond acceptors (total 7 H-bonding sites); 0 rotatable bonds |
| Quantified Difference | +33% H-bond acceptor count (4 vs. 3); +14% total H-bonding sites (8 vs. 7) |
| Conditions | In silico topological descriptor calculation; no solvent or pH dependence modeled |
Why This Matters
Higher H-bonding capacity directly influences supramolecular recognition, crystal engineering outcomes, and target binding enthalpy in medicinal chemistry campaigns, making the dithione a preferred scaffold when maximized intermolecular interaction potential is required.
- [1] Chem960, 36239-33-5 Computational Properties: 1,2,4,5-Tetrazinane-3,6-dithione; 4 H-bond donors, 4 H-bond acceptors, 0 rotatable bonds. View Source
- [2] Chem960, 89093-71-0: 1,2,4,5-Tetrazine-3(2H)-thione, tetrahydro-; 4 H-bond donors, 3 H-bond acceptors, 0 rotatable bonds. View Source
